N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a chloro-methylphenyl group, a fluorophenylmethyl group, and an indolylsulfanyl acetamide moiety
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Fluorophenylmethyl Group: This step involves the alkylation of the indole nitrogen with a fluorophenylmethyl halide under basic conditions.
Sulfanylation: The indole derivative is then reacted with a thiol reagent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the sulfanyl-indole intermediate with 3-chloro-4-methylphenyl acetic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-1-naphthamide: This compound shares the chloro-methylphenyl group but differs in the core structure, which is a naphthamide instead of an indole.
N-(3-chloro-4-methylphenyl)-2-(phenylsulfanyl)acetamide: This compound has a phenylsulfanyl group instead of the indolylsulfanyl group.
N-(3-chloro-4-methylphenyl)-2-(benzylsulfanyl)acetamide: This compound features a benzylsulfanyl group in place of the indolylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2OS/c1-16-9-10-19(12-21(16)25)27-24(29)15-30-23-14-28(22-8-3-2-7-20(22)23)13-17-5-4-6-18(26)11-17/h2-12,14H,13,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTICXATFFNXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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